molecular formula C18H29NO4S2 B2638131 2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine CAS No. 2034423-33-9

2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine

Cat. No.: B2638131
CAS No.: 2034423-33-9
M. Wt: 387.55
InChI Key: XLBAZNKQJGOZFR-UHFFFAOYSA-N
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Description

2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine is an organic compound that features a piperidine ring substituted with a tert-butylthio group and a 3,4-dimethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the tert-butylthio and 3,4-dimethoxyphenylsulfonyl groups. Common reagents used in these reactions include tert-butylthiol, 3,4-dimethoxybenzenesulfonyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific molecular pathways.

    Industry: Applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The tert-butylthio group and the 3,4-dimethoxyphenylsulfonyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.

    2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)morpholine: A compound with a morpholine ring, offering different chemical properties.

Uniqueness

2-((Tert-butylthio)methyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine is unique due to its specific combination of functional groups and the piperidine ring structure

Properties

IUPAC Name

2-(tert-butylsulfanylmethyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4S2/c1-18(2,3)24-13-14-8-6-7-11-19(14)25(20,21)15-9-10-16(22-4)17(12-15)23-5/h9-10,12,14H,6-8,11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBAZNKQJGOZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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